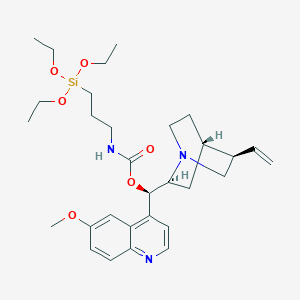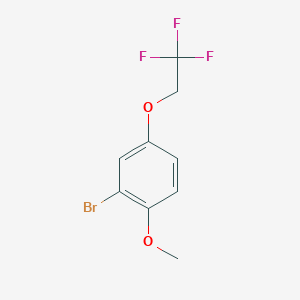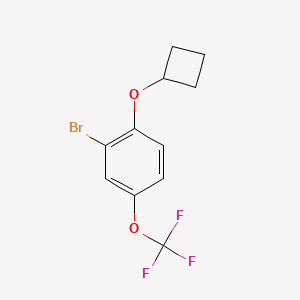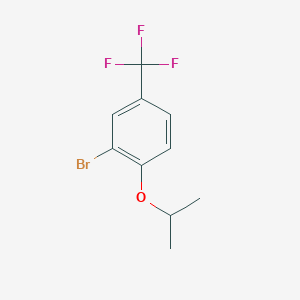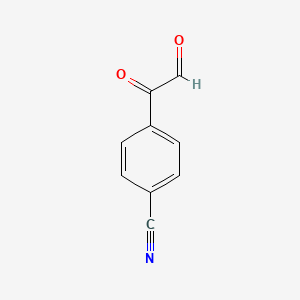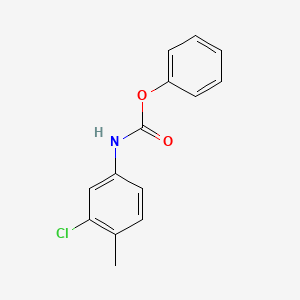
2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-
Vue d'ensemble
Description
“2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-”, also known as tetrahydronaphthalenol, is a chemical compound with the molecular formula C10H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .
Synthesis Analysis
While specific synthesis methods for “2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-” were not found, there are studies on the synthesis and conformational analysis of similar compounds .Molecular Structure Analysis
The molecular weight of “2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-” is 148.20 g/mol . The IUPAC name is (2S)-1,2,3,4-tetrahydronaphthalen-2-ol . The InChIKey is JWQYZECMEPOAPF-JTQLQIEISA-N . The Canonical SMILES is C1CC2=CC=CC=C2CC1O and the Isomeric SMILES is C1CC2=CC=CC=C2C[C@H]1O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 20.2 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 148.088815002 g/mol .Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, demonstrate extensive potential in medicinal applications due to their ability to interact with biological entities through noncovalent bonds. This interaction spectrum includes DNAs, enzymes, and receptors, showcasing a broad application in anticancer agents, diagnostic agents, and cell imaging agents. Some naphthalimide derivatives have progressed to clinical trials for cancer treatment, while research on their use as antibacterial, antifungal, antiviral, and anti-inflammatory agents is expanding rapidly. Their utility as artificial ion receptors and fluorescent probes highlights their potential in detecting ions and biomolecules, contributing to our understanding of biological processes and pharmacological properties (Huo-Hui Gong et al., 2016).
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, with their structural basis in naphthalene, offer a variety of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. The modification of quinoxaline structure allows for the development of a wide range of biomedical applications, underlining the versatility and importance of naphthalene derivatives in therapeutic research (J. A. Pereira et al., 2015).
Naphthalene Degradation by Pseudomonas putida
The degradation of naphthalene, a simple polycyclic aromatic hydrocarbon, is of significant interest due to its environmental impact. Pseudomonas putida ND6 has been identified as a potential strain for naphthalene degradation, highlighting a bio-remediation approach to address pollution by naphthalene derivatives. This research underscores the environmental applications of naphthalene degradation and the potential for developing effective degradation pathways (F. Song et al., 2018).
Naphthalene in Environmental Pollution and Remediation
Studies on naphthalene's impact on environmental pollution and remediation efforts highlight its presence across various ecosystems and its potential toxicity. Microbial degradation has been identified as a crucial mechanism for the ecological recovery of naphthalene-contaminated sites. Understanding the microbial pathways involved in naphthalene catabolism can significantly advance bioremediation strategies, offering insights into the removal of this pollutant from the environment (R. Peng et al., 2008).
Removal of Naphthalene from Wastewaters
Addressing water pollution by naphthalene through adsorption techniques has shown promising results in removing this hazardous pollutant from water systems. Recent research focuses on evaluating the removal of naphthalene using various adsorbents, such as activated carbons and graphene derivatives. These studies highlight the effectiveness of modified materials in naphthalene adsorption and point towards the integration of adsorption with other processes for enhanced removal from wastewaters (M. Alshabib, 2021).
Propriétés
IUPAC Name |
(2S)-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQYZECMEPOAPF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)

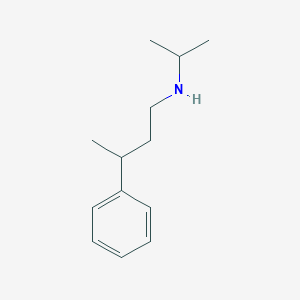
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)
